molecular formula C7H12O2 B1618226 Ethyl pent-2-enoate CAS No. 2445-93-4

Ethyl pent-2-enoate

Cat. No.: B1618226
CAS No.: 2445-93-4
M. Wt: 128.17 g/mol
InChI Key: AGMKVZDPATUSMS-UHFFFAOYSA-N
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Description

Ethyl pent-2-enoate (CAS 2445-93-4) is an α,β-unsaturated ester with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . It is a colorless liquid with moderate water solubility (1439 mg/L) and miscibility in alcohols. Structurally, it features a conjugated double bond between C2 and C3, and an ethoxycarbonyl group at C1 (Figure 1).

Properties

CAS No.

2445-93-4

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

ethyl pent-2-enoate

InChI

InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3

InChI Key

AGMKVZDPATUSMS-UHFFFAOYSA-N

SMILES

CCC=CC(=O)OCC

Canonical SMILES

CCC=CC(=O)OCC

Other CAS No.

2445-93-4

Origin of Product

United States

Comparison with Similar Compounds

a) Ethyl (E)-2-methylpent-3-enoate

  • Structure : Double bond at C3–C4, methyl substituent at C2.
  • Molecular formula : C₈H₁₄O₂.
  • Key differences : The methyl group introduces steric hindrance, reducing reactivity in conjugate additions. The shifted double bond diminishes conjugation with the ester group, altering UV absorption and stability .
  • Applications: Limited flavoring use due to altered odor profile compared to this compound.

b) Ethyl (2E)-4-methylpent-2-enoate

  • Structure : Double bond at C2–C3, methyl substituent at C4.
  • Molecular formula : C₈H₁₄O₂.
  • Key differences: The distal methyl group minimally affects electronic properties but increases hydrophobicity (predicted logP ~2.1 vs. 1.7 for this compound) .
  • Applications : Effective in para-selective C–H olefination reactions due to steric modulation of transition states .

c) Mthis compound

  • Structure : Methoxycarbonyl group replaces ethoxy.
  • Molecular formula : C₆H₁₀O₂.
  • Key differences: Lower molecular weight (114.14 g/mol) and higher volatility (bp ~145°C vs. ~170°C for this compound). Enhanced electrophilicity due to reduced electron-donating alkyl group .
  • Applications : Used as a coupling partner in olefination reactions for aromatic functionalization .

Functional Group Derivatives

a) Ethyl 2-cyanopent-4-enoate

  • Structure: Cyano group at C2, double bond at C4–C5.
  • Molecular formula: C₈H₁₁NO₂.
  • Key differences: The electron-withdrawing cyano group enhances electrophilicity at C2, enabling nucleophilic attacks (e.g., in Michael additions). The isolated double bond lacks conjugation with the ester .
  • Applications : Intermediate in heterocyclic synthesis (e.g., pyrroles, pyridines) .

b) Ethyl-2-oxo-pentanoate

  • Structure : Oxo group replaces C2–C3 double bond.
  • Molecular formula : C₇H₁₂O₃.
  • Key differences: The ketone enables keto-enol tautomerism and nucleophilic acyl substitution, divergent from the conjugate addition chemistry of this compound .
  • Applications : Precursor in β-ketoester chemistry for drug synthesis (e.g., anticoagulants) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Applications
This compound C₇H₁₂O₂ 128.17 α,β-unsaturated ester ~170 Flavoring, pharmaceuticals
Ethyl 2-cyanopent-4-enoate C₈H₁₁NO₂ 153.18 Cyano, isolated double bond N/A Heterocyclic synthesis
Mthis compound C₆H₁₀O₂ 114.14 α,β-unsaturated methyl ester ~145 C–H functionalization
Ethyl-2-oxo-pentanoate C₇H₁₂O₃ 144.17 β-ketoester ~195 Drug intermediates

Research Findings and Trends

  • Reactivity: this compound's conjugated system facilitates regioselective additions (e.g., Diels-Alder reactions), whereas derivatives like ethyl 2-cyanopent-4-enoate prioritize nucleophilic substitutions .
  • Biological Activity: Nitroimidazole derivatives containing this compound show antileishmanial activity (IC₅₀ < 10 μM), attributed to enhanced membrane permeability .
  • Synthetic Utility: Mthis compound outperforms ethyl analogs in sterically demanding C–H activation due to lower steric bulk .

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